molecular formula C12H15Br2NOS B2912787 5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide CAS No. 1051941-60-6

5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide

Cat. No. B2912787
CAS RN: 1051941-60-6
M. Wt: 381.13
InChI Key: UJBKJNALEBTBGR-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological agent. This compound has been shown to have a variety of biochemical and physiological effects and has been the subject of several scientific studies.

Mechanism Of Action

The mechanism of action of 5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is not fully understood. However, it is believed to act on the GABAergic system in the brain. This system plays a critical role in regulating neuronal excitability and is involved in several neurological disorders. By modulating this system, this compound may have therapeutic potential for a variety of neurological conditions.
Biochemical and Physiological Effects:
5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. It has also been shown to increase the levels of serotonin and dopamine, which may contribute to its antidepressant effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide in lab experiments is its potential as a pharmacological agent. This compound has been shown to have several therapeutic properties and may have potential as a treatment for several neurological conditions. However, one of the limitations of using this compound is its limited availability. This compound is not commercially available and must be synthesized in the lab.

Future Directions

There are several future directions for research on 5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide. One area of interest is its potential as a treatment for neurodegenerative diseases. Several studies have shown that this compound may have neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential as a treatment for anxiety and depression. Several studies have shown that this compound may have anxiolytic and antidepressant effects, and further research is needed to explore its potential in these areas. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis method for 5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide involves the reaction of 4-ethoxybenzaldehyde with thiourea and bromoacetic acid in the presence of a solvent such as ethanol. The resulting product is then treated with hydrobromic acid to obtain the final compound. This method has been reported in several scientific studies and has been shown to yield high purity and good yields of the compound.

Scientific Research Applications

5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide has been shown to have potential applications in scientific research. One of the main areas of interest is its use as a pharmacological agent. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-(bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNOS.BrH/c1-2-15-10-5-3-9(4-6-10)12-14-8-11(7-13)16-12;/h3-6,11H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBKJNALEBTBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NCC(S2)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide

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